1,2,3,4,5-Pentamethoxy-6-(2-methoxyethyl)benzene
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Overview
Description
1,2,3,4,5-Pentamethoxy-6-(2-methoxyethyl)benzene is an organic compound with the molecular formula C14H22O6 It is a derivative of benzene, where five methoxy groups and one methoxyethyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentamethoxy-6-(2-methoxyethyl)benzene typically involves the methoxylation of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where methoxy groups are introduced to the benzene ring using methanol and a strong acid catalyst like sulfuric acid. The reaction conditions often require controlled temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentamethoxy-6-(2-methoxyethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce halogens or other functional groups to the benzene ring.
Scientific Research Applications
1,2,3,4,5-Pentamethoxy-6-(2-methoxyethyl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentamethoxy-6-(2-methoxyethyl)benzene involves its interaction with molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetramethoxybenzene: Lacks the methoxyethyl group, resulting in different chemical properties.
1,2,3,4,5-Pentamethoxybenzene: Similar structure but without the methoxyethyl group, leading to variations in reactivity and applications.
Uniqueness
1,2,3,4,5-Pentamethoxy-6-(2-methoxyethyl)benzene is unique due to the presence of both methoxy and methoxyethyl groups, which confer distinct chemical and physical properties. These groups enhance its solubility, reactivity, and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
89411-39-2 |
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Molecular Formula |
C14H22O6 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethoxy-6-(2-methoxyethyl)benzene |
InChI |
InChI=1S/C14H22O6/c1-15-8-7-9-10(16-2)12(18-4)14(20-6)13(19-5)11(9)17-3/h7-8H2,1-6H3 |
InChI Key |
KTXMLNWBZCNTMA-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=C(C(=C(C(=C1OC)OC)OC)OC)OC |
Origin of Product |
United States |
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